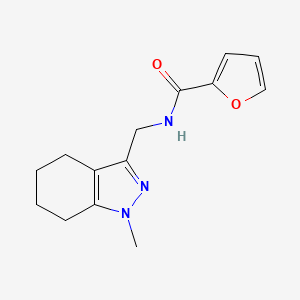
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 4,5,6,7-tetrahydro-1H-indazoles, has been reported. The process involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques, including 1H, 13C NMR, and IR spectra. HMBC, HSQC, COSY, and NOESY spectra of representative compounds have also been analyzed .Chemical Reactions Analysis
The synthesis of similar compounds involves two steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. The second step involves treating these with hydrazine hydrate in ethanol under reflux. The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “N-methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride” has a molecular weight of 238.16, and it is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- A study detailed the synthesis of N-(1-methylindazol-6-yl)furan-2-carboxamide through the N-methylation of 5-nitro-1H-indazole, followed by condensation with furoyl chloride. This work highlights the compound's potential as an intermediate in the synthesis of complex heterocyclic structures, which could have implications for material science and drug discovery (El’chaninov, Aleksandrov, & Stepanov, 2018).
Potential for Energetic Materials
- Research into 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan showed the synthesis of derivatives that are part of a broader investigation into insensitive energetic materials. This demonstrates the relevance of furan-carboxamide derivatives in developing materials with potential applications in explosives and propellants (Yu et al., 2017).
Antiprotozoal Agents
- A compound structurally similar to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide was investigated for its antiprotozoal properties. The study focused on the synthesis of novel dicationic imidazo[1,2-a]pyridines, showing promising in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).
Applications in Neuroinflammation Imaging
- A compound, [11C]CPPC, sharing a similar furan-carboxamide motif, was developed as a PET radiotracer for imaging microglia-specific markers. This highlights the potential of such derivatives in biomedical imaging to study neuroinflammation and various neuropsychiatric disorders (Horti et al., 2019).
Drug-DNA Interactions
- Another study investigated 2,5-bis(4-guanylphenyl)furan, a compound with a furan moiety, for its ability to bind to DNA. This research contributes to understanding how furan derivatives can be designed to interact with biological targets, which is crucial for the development of new therapeutic agents (Laughton et al., 1995).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]furan-2-carboxamide might interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities , suggesting that this compound could potentially have diverse molecular and cellular effects.
Direcciones Futuras
Indazole and its derivatives have shown potential in various fields, especially in medicinal chemistry due to their wide variety of biological properties. Therefore, further exploration of the medicinal properties of indazole and its derivatives, including “N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)furan-2-carboxamide”, could be a promising direction for future research .
Propiedades
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-17-12-6-3-2-5-10(12)11(16-17)9-15-14(18)13-7-4-8-19-13/h4,7-8H,2-3,5-6,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJCVTAJYYYMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

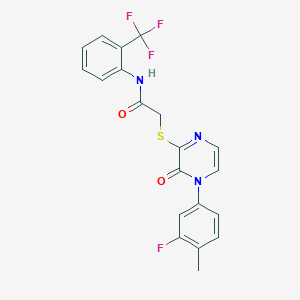

![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B2719468.png)
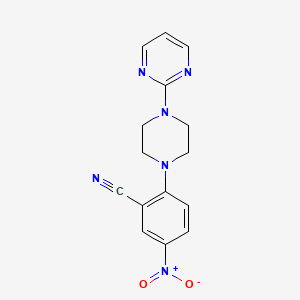
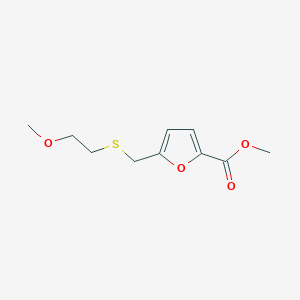
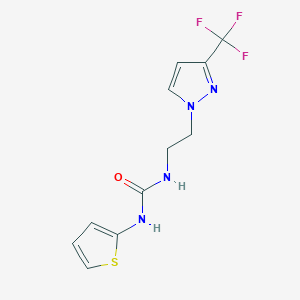
![3-(5-(4-benzylpiperidin-1-yl)-5-oxopentyl)-8-methoxy-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-one](/img/no-structure.png)
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2,3,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole-1-carboxylate](/img/structure/B2719477.png)
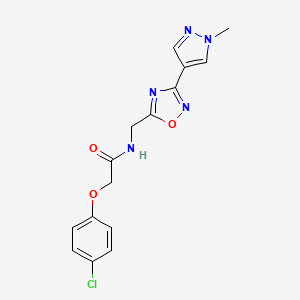
![1-Benzyl-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2719480.png)
![1-Benzhydryl-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2719481.png)

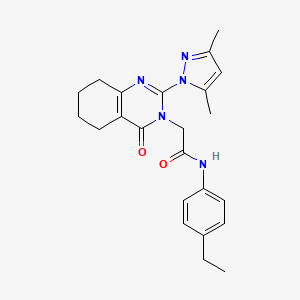
![3-Methyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2719487.png)